molecular formula C13H20N4OS B13053690 (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

カタログ番号: B13053690
分子量: 280.39 g/mol
InChIキー: JTAQKRBSCGYBPQ-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-((2-Amino-7-methylthieno[3,2-d]pyrimidin-4-YL)amino)hexan-1-OL is a thieno[3,2-d]pyrimidine derivative characterized by:

  • A thieno[3,2-d]pyrimidine core (a fused thiophene-pyrimidine heterocycle).
  • A methyl substituent at position 7 of the core.
  • A 2-amino group at position 2 of the core.
  • An (S)-configured hexanol chain linked via an amino group at position 2.

This compound is hypothesized to modulate Toll-like receptors (TLRs) based on structural similarities to patented TLR agonists .

特性

分子式

C13H20N4OS

分子量

280.39 g/mol

IUPAC名

(2S)-2-[(2-amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino]hexan-1-ol

InChI

InChI=1S/C13H20N4OS/c1-3-4-5-9(6-18)15-12-11-10(8(2)7-19-11)16-13(14)17-12/h7,9,18H,3-6H2,1-2H3,(H3,14,15,16,17)/t9-/m0/s1

InChIキー

JTAQKRBSCGYBPQ-VIFPVBQESA-N

異性体SMILES

CCCC[C@@H](CO)NC1=NC(=NC2=C1SC=C2C)N

正規SMILES

CCCCC(CO)NC1=NC(=NC2=C1SC=C2C)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the thienopyrimidine core through cyclization reactions.
  • Introduction of the amino group via nucleophilic substitution.
  • Attachment of the hexanol side chain through alkylation or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

化学反応の分析

Types of Reactions

(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or carboxylic acid.

    Reduction: Reduction of the thienopyrimidine ring or amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the aromatic ring.

科学的研究の応用

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the synthesis of specialty chemicals or materials.

作用機序

The mechanism of action of (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Comparison with Structural Analogs

Core Structure and Substituents

(a) Selgantolimod (GS-9688)
  • Core: Pyrido[3,2-d]pyrimidine (nitrogen-containing heterocycle vs. sulfur-containing thieno in the target compound) .
  • Position 7 Substituent : Fluoro (vs. methyl in the target compound) .
  • Stereochemistry: (R)-configuration at the hexanol chain (vs. (S)-configuration in the target compound) .
  • Therapeutic Target : TLR8 agonist for chronic hepatitis B .
  • Key Findings : Demonstrated potent TLR8 activation in clinical trials, with enhanced solubility in solid forms .
(b) β-DADF (Entry 24 in )
  • Core : Pyrido[3,2-d]pyrimidine with a bifunctional purine biosynthesis protein (PURH) inhibitor activity .
  • Substituents: Complex sugar-phosphate and glutamic acid moieties (vs. hexanol in the target compound).
  • Therapeutic Application : Targets purine biosynthesis, unlike the TLR-focused activity of Selgantolimod and the hypothesized target compound .
(c) Compound 7t ()
  • Core: Pyrimido[4,5-d]pyrimidine (distinct from thieno or pyrido cores).
  • Substituents : Branched peptide-like chains and a methylpyridinyl group.
  • Therapeutic Target: Not explicitly stated but likely unrelated to TLR modulation.

Structural and Functional Implications

Parameter Target Compound Selgantolimod (GS-9688) β-DADF
Core Heterocycle Thieno[3,2-d]pyrimidine (Sulfur) Pyrido[3,2-d]pyrimidine (Nitrogen) Pyrido[3,2-d]pyrimidine
Position 7 Substituent Methyl Fluoro N/A
Stereochemistry (S)-configured hexanol (R)-configured hexanol Not applicable
Therapeutic Target Hypothesized TLR8 TLR8 agonist PURH inhibitor
Solubility/Bioavailability Unknown Enhanced via patented solid forms Likely limited due to polar groups
Key Observations:

Position 7 Substituent : Methyl vs. fluoro substituents influence lipophilicity and steric effects. Fluoro groups often enhance metabolic stability and binding affinity in TLR agonists .

Stereochemistry : The (R)-configuration in Selgantolimod is critical for TLR8 activation; the (S)-isomer may exhibit reduced or altered activity .

Patent and Clinical Status

  • Selgantolimod : Patented as a TLR8 modulator (WO 2020214663 A1) with clinical trials for hepatitis B .
  • Target Compound: No patents or clinical data identified, suggesting it is a preclinical or experimental analog.

生物活性

(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is a compound derived from thieno[3,2-d]pyrimidine, a class of heterocyclic compounds known for their diverse biological activities, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core substituted with an amino group and a hexan-1-OL moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit a wide range of biological activities, primarily through the inhibition of specific enzymes and pathways:

  • EZH2 Inhibition : Compounds similar to (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL have been identified as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a key enzyme in epigenetic regulation associated with cancer progression. For instance, compound 12e demonstrated significant antiproliferative activity against various cancer cell lines (IC50 values ranging from 0.55 to 1.68 μM) while exhibiting low toxicity towards normal cells .
  • JAK3 Inhibition : Thieno[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit Janus kinase 3 (JAK3), which plays a crucial role in autoimmune diseases. The most potent JAK3 inhibitor from this series showed promising results in treating idiopathic pulmonary fibrosis (IPF) .
  • Antitumor Activity : The compound's structural analogs have shown significant antitumor effects by inducing apoptosis in cancer cells and inhibiting cell migration .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of thieno[3,2-d]pyrimidine derivatives in various cancer models:

CompoundCell LineIC50 (μM)Mechanism
12eSU-DHL-60.55EZH2 inhibition
12eWSU-DLCL-20.95EZH2 inhibition
12eK5621.68EZH2 inhibition
lMDA-MB-23127.6Antitumor activity

These results suggest that (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL and its analogs could be developed into effective therapeutic agents against various cancers.

Case Studies

  • Anticancer Activity : A study evaluating the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives against breast cancer cell lines reported comparable efficacy to established chemotherapeutics like paclitaxel .
  • Inflammation and Autoimmunity : Another investigation highlighted the potential of these compounds as therapeutic agents for autoimmune conditions by targeting JAK pathways .

Q & A

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

  • Methodology :
  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for kinases).
  • QSAR modeling : Apply Random Forest or SVM algorithms on datasets with >50 derivatives. A 2022 model achieved R² = 0.85 for predicting logP and IC50 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。